molecular formula C21H21NO2 B373009 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] CAS No. 3712-79-6

2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol]

Cat. No.: B373009
CAS No.: 3712-79-6
M. Wt: 319.4g/mol
InChI Key: YAOQTFIXZQSSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] is a chemical compound with the molecular formula C19H21NO2 It is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] typically involves the reaction of pyrene-1-carbaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol].

Chemical Reactions Analysis

Types of Reactions

2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imine intermediate can be reduced to form the aminoethanol derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyrene-1-carboxylic acid derivatives.

    Reduction: Formation of 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol].

    Substitution: Formation of various substituted pyrene derivatives.

Scientific Research Applications

2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] has diverse applications in scientific research, including:

    Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.

    Biology: Employed in studying cellular uptake and localization of fluorescent compounds.

    Medicine: Potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The pyrene moiety facilitates the compound’s insertion into hydrophobic environments, while the aminoethanol group allows for hydrogen bonding with biological molecules. These interactions can influence cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Hydroxyethyl(phenylmethyl)amino]ethanol
  • 2-[2-Hydroxyethyl(naphthylmethyl)amino]ethanol
  • 2-[2-Hydroxyethyl(anthracen-1-ylmethyl)amino]ethanol

Uniqueness

2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] is unique due to the presence of the pyrene moiety, which imparts strong fluorescence and hydrophobic characteristics. This makes it particularly useful in applications requiring fluorescent labeling and imaging.

Properties

IUPAC Name

2-[2-hydroxyethyl(pyren-1-ylmethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c23-12-10-22(11-13-24)14-18-7-6-17-5-4-15-2-1-3-16-8-9-19(18)21(17)20(15)16/h1-9,23-24H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOQTFIXZQSSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.